Hydroxy Itraconazole D8
Description
Hydroxy Itraconazole D8 (R-63373 D8) is a deuterium-labeled derivative of hydroxy itraconazole, an active metabolite of the triazole antifungal drug itraconazole . It is primarily utilized as an internal standard in analytical chemistry to quantify hydroxy itraconazole and itraconazole in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₃₅D₈H₃₀Cl₂N₈O₅, with a molecular weight of 729.68 g/mol . The deuterium substitution at eight hydrogen positions enhances its stability in mass spectrometry, minimizing interference with non-deuterated analytes .
Properties
Molecular Formula |
C35H30D8Cl2N8O5 |
|---|---|
Molecular Weight |
729.68 |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxy Itraconazole D8 vs. Hydroxy Itraconazole
Key Findings :
This compound vs. N-Desalkyl Itraconazole-D8
| Parameter | This compound | N-Desalkyl Itraconazole-D8 |
|---|---|---|
| Deuteration Sites | Eight hydrogen atoms replaced | Specific to the desalkyl moiety |
| Application | Quantification of hydroxy metabolite | Internal standard for parent itraconazole |
| Structural Basis | Retains hydroxyl group critical for activity | Lacks hydroxyl group; focuses on alkyl chain |
Key Findings :
This compound vs. Other Azole Antifungals
This compound’s parent drug, itraconazole, shares structural similarities with triazoles like posaconazole and isavuconazole . However, key differences include:
- Enzyme Inhibition : Itraconazole and hydroxy itraconazole inhibit CYP11B1 and CYP11B2 (involved in adrenal steroidogenesis), while posaconazole additionally inhibits CYP17A1 17,20-lyase .
- Analytical Utility: Unlike non-deuterated azoles, this compound avoids metabolic interference in assays, enabling precise quantification .
Analytical and Pharmacokinetic Data
Recovery Rates of this compound in LC-MS/MS
| Concentration (ng/mL) | Recovery (%) |
|---|---|
| 2.830 | 89 ± 3.2 |
| 297.960 | 94 ± 2.8 |
| 480.580 | 91 ± 4.1 |
Plasma Concentrations in Immunocompromised Patients
| Compound | Plasma Concentration (ng/mL) |
|---|---|
| Itraconazole | 203.534 ± 45.2 |
| Hydroxy Itraconazole | 297.960 ± 52.7 |
Summing both provides closer alignment with bioassay results .
Clinical and Research Implications
- Therapeutic Drug Monitoring : this compound facilitates accurate measurement of metabolite levels, critical for dose optimization in fungal infections .
- Drug-Drug Interactions : Itraconazole and its metabolites inhibit cytochrome P450 enzymes, necessitating caution with co-administered drugs metabolized by these pathways .
Preparation Methods
Synthesis and Deuterium Incorporation
- Starting Materials: Itraconazole is used as the precursor compound.
- Hydroxylation: Chemical oxidation or biotransformation introduces the hydroxyl group to form hydroxy itraconazole.
- Deuterium Labeling:
- The deuterium atoms are introduced by using deuterated solvents or reagents (e.g., deuterated methanol, acetonitrile-d3) during the synthesis or via catalytic hydrogen-deuterium exchange reactions.
- The labeling is targeted at specific hydrogen atoms, often on the butan-2-yl side chain, to yield this compound with eight deuterium atoms incorporated.
Purification Techniques
Analytical Validation and Quality Control
The preparation process is accompanied by rigorous analytical validation to ensure reproducibility, purity, and stability:
| Parameter | Details |
|---|---|
| Analytical Method | LC-MS/MS with Multiple Reaction Monitoring (MRM) |
| Ion Transitions (m/z) | Hydroxy Itraconazole: 716.5 → 402.6; this compound: 729.4 → 416.5 |
| Sample Preparation | Solid phase extraction using hydrophilic-lipophilic balance cartridges |
| Calibration Range | 0.946 to 224.908 ng/mL in human plasma |
| Recovery Rate | ~50% for hydroxy itraconazole and this compound |
| Stability | Short-term (room temp, 17 hrs): ~99-110% stability; Long-term: stable below -15°C |
| Precision (RSD) | ≤15% intra-day and inter-day assay variability |
These parameters confirm that this compound can be reliably prepared and quantified for pharmacokinetic and bioanalytical studies.
Research Findings on Preparation and Application
- The validated LC-MS/MS method using this compound as an internal standard has been successfully applied in pharmacokinetic studies involving itraconazole formulations in human volunteers, demonstrating its critical role in drug metabolism research.
- The use of solid phase extraction and optimized chromatographic conditions ensures high specificity and sensitivity in detecting this compound, critical for accurate quantification in complex biological matrices.
- Deuterium labeling enhances mass spectrometric differentiation from the unlabeled metabolite, improving assay robustness and reproducibility.
Summary Table: Preparation Workflow of this compound
| Step | Description | Key Considerations |
|---|---|---|
| 1. Hydroxylation | Oxidation of itraconazole to introduce hydroxyl group | Chemical or enzymatic methods; regioselectivity |
| 2. Deuterium Labeling | Incorporation of 8 deuterium atoms | Use of deuterated solvents/reagents; exchange reactions |
| 3. Extraction | Solid phase extraction for sample cleanup | Hydrophilic-lipophilic balance cartridges |
| 4. Purification | RP-HPLC purification | Column type, mobile phase composition, pH control |
| 5. Analytical Validation | LC-MS/MS quantification and stability testing | Ion transitions, calibration curve, recovery, precision |
Q & A
[Basic] What analytical methods are recommended for quantifying Hydroxy Itraconazole D8 in biological matrices?
This compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorometric detection or mass spectrometry (MS). Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization efficiency variations. For plasma samples, a validated HPLC method with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) achieves baseline separation of itraconazole, hydroxy-itraconazole, and their deuterated forms. Method validation should include specificity, linearity (1–1000 ng/mL), and precision (CV <15%) . Deuterated standards improve accuracy by compensating for extraction efficiency losses .
[Advanced] How do pharmacokinetic (PK) models account for the interconversion between Itraconazole and this compound?
Population PK models often use a one-compartment model with delayed absorption and simultaneous fitting of parent drug and metabolite concentrations. For example, itraconazole’s absorption rate (Ka) differs between oral solutions (0.96 h⁻¹) and capsules (0.09 h⁻¹), while hydroxy-itraconazole’s formation is modeled as a first-order process. Allometric scaling (e.g., clearance scaled to body weight) is applied to extrapolate adult PK data to pediatric populations, though exponents for scaling remain unreported in some studies . Advanced models incorporate metabolite-to-parent AUC ratios to assess metabolic saturation or enzyme induction .
[Basic] What are the key considerations for preclinical dosing of this compound in animal studies?
Dose conversion across species requires adjustment for body surface area using Km coefficients:
[Advanced] How can researchers resolve discrepancies in bioavailability between itraconazole formulations and their metabolites?
Capsule formulations show 45% lower relative bioavailability (F) compared to oral solutions due to pH-dependent solubility. To address this, studies should standardize administration conditions (e.g., fed vs. fasted states) and use population PK models to separate formulation effects from metabolic variability. For this compound, parallel measurement of itraconazole and metabolite concentrations in plasma helps distinguish absorption limitations from metabolic enzyme saturation .
[Basic] What chromatographic challenges arise in distinguishing this compound from non-deuterated forms?
Deuterated compounds exhibit near-identical retention times to non-deuterated analogs but are differentiated via mass spectrometry by their distinct mass-to-charge (m/z) ratios. For this compound, a mass shift of +8 Da is detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). Method validation must confirm no cross-talk between channels and ≥95% isotopic purity .
[Advanced] What strategies are recommended for extrapolating this compound PK data to pediatric populations?
Allometric scaling based on body weight (e.g., clearance ∝ weight⁰.⁷⁵) is commonly used, but pediatric studies remain limited. Physiologically based PK (PBPK) models incorporating age-dependent cytochrome P450 3A4 activity and organ maturation are emerging tools. Interim approaches use sparse sampling in children with cystic fibrosis or immunocompromised conditions, leveraging prior adult data .
[Basic] How is this compound validated as an internal standard in bioanalytical assays?
Validation parameters include:
- Specificity : No interference from matrix components.
- Recovery : Matched between analyte and internal standard (e.g., 85–110%).
- Stability : Evaluated under storage (−80°C) and freeze-thaw cycles.
this compound must demonstrate consistent response ratios across calibration curves and QC samples .
[Advanced] How do metabolic interconversion rates impact the pharmacodynamic (PD) evaluation of this compound?
Hydroxy-itraconazole contributes 40–50% of total antifungal activity, necessitating integrated PK/PD models. Time-above-MIC (minimum inhibitory concentration) for both itraconazole and its metabolite is calculated using tandem Hill equations. In vitro studies show hydroxy-itraconazole’s MIC for Aspergillus spp. is 2-fold higher than the parent drug, requiring adjusted target AUC/MIC ratios in PK simulations .
[Basic] What clinical study designs are appropriate for assessing this compound in vulnerable populations?
Prospective, randomized trials (e.g., double-blind, placebo-controlled) are gold standards. For immunocompromised patients (e.g., HIV with CD4+ <100 cells/µL), stratified randomization by baseline CD4+ count reduces confounding. PK sampling should capture peak/trough metabolite levels, especially given itraconazole’s long half-life (~64 hours) .
[Advanced] How can researchers address batch variability in deuterated internal standards like this compound?
Batch certification via nuclear magnetic resonance (NMR) and high-resolution MS ensures isotopic purity (>98%). Cross-validation between labs using shared reference materials (e.g., CAS 112559-91-8) minimizes inter-study variability. Stability studies under accelerated conditions (40°C/75% RH) confirm storage robustness .
[Basic] What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods for powder handling.
- PPE : Nitrile gloves, safety goggles, and N95 masks if ventilation is inadequate.
- Waste disposal : Follow hazardous waste guidelines for deuterated compounds .
[Advanced] What statistical methods resolve contradictory data in metabolite exposure-response relationships?
Bayesian hierarchical models account for inter-study variability (e.g., differing formulations or patient cohorts). For example, meta-analyses of itraconazole trials (n=129 patients) identified CD4+ count as a covariate for hydroxy-itraconazole efficacy against cryptococcosis. Sensitivity analyses exclude outliers or use bootstrapping to confirm robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
